3-Chloro-2-iodo-5,6-dimethoxypyridine

Medicinal Chemistry Analytical Chemistry Synthetic Intermediates

Multi-step pyridine functionalization often fails due to unselective halogen reactivity, wasting time and material. This dihalogenated dimethoxypyridine solves that with a defined C-I > C-Cl reactivity gradient. - **Orthogonal coupling:** Engage C-I first (Suzuki, Sonogashira), retain C-Cl for subsequent diversification. - **Analytical clarity:** 44.45 g/mol mass difference vs. bromo-analog enables unambiguous LC-MS tracking. - **Logistics advantage:** Room-temperature stable-no cold-chain costs for scale-up campaigns.

Molecular Formula C7H7ClINO2
Molecular Weight 299.49
CAS No. 910616-72-7
Cat. No. B2803764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodo-5,6-dimethoxypyridine
CAS910616-72-7
Molecular FormulaC7H7ClINO2
Molecular Weight299.49
Structural Identifiers
SMILESCOC1=CC(=C(N=C1OC)I)Cl
InChIInChI=1S/C7H7ClINO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3
InChIKeyKWNRLBWHPGFGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-iodo-5,6-dimethoxypyridine: Core Profile & Procurement


3-Chloro-2-iodo-5,6-dimethoxypyridine is a heterocyclic organic compound classified as a dihalogenated dimethoxypyridine derivative, with the molecular formula C7H7ClINO2 and a molecular weight of 299.49 g/mol . It is characterized by a pyridine ring substituted with methoxy groups at the 5- and 6-positions, and distinct chlorine and iodine atoms at the 3- and 2-positions, respectively . This specific substitution pattern is key to its utility as a synthetic intermediate in medicinal chemistry and materials science, particularly for enabling chemoselective cross-coupling reactions .

Orthogonal cross-coupling building block: Defined C–I > C–Cl reactivity enables sequential, chemoselective transformations.
Room-temperature storage simplifies laboratory logistics and inventory management.
Dihalogenated dimethoxypyridine scaffold for medicinal chemistry and materials science diversification.

Why Generic Substitution Fails in Precision Synthesis


Substituting 3-Chloro-2-iodo-5,6-dimethoxypyridine (CAS 910616-72-7) with a generic or structurally related analog is not advisable for precision synthesis workflows. The unique 2-iodo, 3-chloro, 5,6-dimethoxy substitution pattern on the pyridine ring provides a distinct electronic environment and a defined hierarchy of halogen reactivity [1]. This specific arrangement enables orthogonal, chemoselective cross-coupling reactions where the more reactive C–I bond can be engaged first (e.g., in Suzuki or Sonogashira couplings) while leaving the C–Cl bond intact for a subsequent transformation, a strategic advantage that is lost with other positional isomers or different halogen combinations (e.g., 3-bromo-2-iodo) which exhibit altered reactivity profiles and steric properties .

Positional isomers change the spatial arrangement of halogens, which may disrupt the established chemoselectivity and steric control in cross-coupling.
Different halogen combinations (e.g., 3-bromo-2-iodo) exhibit altered oxidative addition rates, potentially requiring reaction re-optimization.
Substituting with analogs lacking the 2-iodo, 3-chloro pattern removes the orthogonal reactivity advantage, complicating sequential diversification.

Differentiating from Closest Analogs: Quantitative Evidence


Molecular Weight Differentiation for Purity Assessment

The molecular weight of 3-Chloro-2-iodo-5,6-dimethoxypyridine is 299.49 g/mol, compared to 343.94 g/mol for the closely related analog 3-Bromo-2-iodo-5,6-dimethoxypyridine (CAS 1956325-11-3) . This ~44 g/mol difference is critical for analytical method development and purity verification. Both compounds are offered with a minimum purity specification of 95%, but the distinct mass of the target compound allows for more facile differentiation via LC-MS from potential impurities or starting materials in a synthetic sequence .

MW Differentiation
Head-to-head
299.49 vs 343.94 g/mol
(Δ44.45 g/mol, 12.9% lighter)
Supports LC-MS purity verification and impurity tracking.
Based on calculated molecular formulas.
Medicinal Chemistry Analytical Chemistry Synthetic Intermediates

Storage Stability: Room Temperature vs. Refrigerated Analogs

3-Chloro-2-iodo-5,6-dimethoxypyridine (CAS 910616-72-7) is specified for long-term storage at room temperature in a cool, dry place . In contrast, the isomeric analog 5-Chloro-4-iodo-2,3-dimethoxypyridine (CAS 1299607-43-4) requires storage at 2-8°C (refrigerated conditions) to maintain its specified purity . The target compound's room-temperature stability simplifies inventory management, reduces energy costs associated with cold-chain logistics, and minimizes the risk of condensation-related degradation during laboratory use.

Storage Conditions
Head-to-head
Target: Room temp, cool dry place
Comparator: 2–8°C (refrigerated)
Simplifies inventory logistics, avoids cold-chain costs.
As per vendor datasheets.
Chemical Logistics Procurement Stability

Purity Specification Variability Across Positional Isomers

The commercial availability of 3-Chloro-2-iodo-5,6-dimethoxypyridine is consistently specified at a minimum purity of 95% from major suppliers like AKSci and Sigma-Aldrich . In contrast, the positional isomer 5-Chloro-4-iodo-2,3-dimethoxypyridine (CAS 1299607-43-4) is available from some vendors at a higher stated purity of ≥98% . While both are suitable for research, the 95% purity of the target compound represents a cost-effective baseline for early-stage development, whereas the higher-purity isomer may be priced at a premium for applications demanding stringent purity thresholds. This difference provides procurement flexibility based on project phase and budget.

Purity Specification
Head-to-head
Target: 95% (AKSci, Sigma-Aldrich)
Comparator: 98% (ChemScene)
Cost-effective baseline for early-stage development.
Vendor-specified minimum purity.
Chemical Procurement Quality Control Synthesis

Orthogonal Reactivity for Sequential Cross-Coupling

The core differentiation for 3-Chloro-2-iodo-5,6-dimethoxypyridine lies in its 2-iodo, 3-chloro substitution pattern. This arrangement provides a well-defined reactivity gradient for cross-coupling reactions. The C(sp²)–I bond at the 2-position is significantly more reactive than the C(sp²)–Cl bond at the 3-position towards oxidative addition with palladium catalysts . This allows for a high degree of chemoselectivity, enabling sequential, orthogonal functionalization. For instance, a Suzuki-Miyaura coupling can be performed first at the iodo-position, leaving the chloro-substituent available for a subsequent Buchwald-Hartwig amination or another cross-coupling reaction [1]. Analogs like 3-Chloro-4-iodo-2,6-dimethoxypyridine possess a different spatial arrangement of these reactive handles, which can alter the steric environment around each halogen and impact reaction kinetics and selectivity.

Orthogonal Reactivity
Class-level
C–I >> C–Cl at 2- and 3-positions
Enables chemoselective sequential cross-coupling.
Class-level organometallic principle.
Organic Synthesis Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios


Orthogonal Functionalization for Late-Stage Drug Discovery

The well-defined reactivity gradient between the C–I and C–Cl bonds in 3-Chloro-2-iodo-5,6-dimethoxypyridine is ideally suited for the rapid diversification of a core scaffold in medicinal chemistry campaigns. Researchers can reliably perform a first cross-coupling at the 2-position, followed by a second, distinct reaction at the 3-position to introduce a second vector of diversity. This sequential, orthogonal approach, enabled by the compound's unique substitution pattern, streamlines the synthesis of focused compound libraries for structure-activity relationship (SAR) studies .

Logistically Simplified Intermediate for Pilot Scale

For scale-up operations, the room-temperature storage requirement of 3-Chloro-2-iodo-5,6-dimethoxypyridine offers a tangible advantage over isomeric analogs that mandate refrigerated storage . This translates to reduced cold-chain logistics costs, simplified inventory management in bulk chemical storage areas, and lower energy consumption, making it a more practical and cost-efficient choice for procurement when designing pilot plant or multi-kilogram synthetic routes.

Analytical Method Development for Process Chemistry

The significant molecular weight difference (44.45 g/mol) between 3-Chloro-2-iodo-5,6-dimethoxypyridine and its bromo-analog provides a clear analytical advantage . In process chemistry, where robust analytical methods for in-process control and impurity identification are critical, this mass disparity allows for unambiguous differentiation and quantitation via LC-MS. This reduces the risk of analytical interference and ensures accurate purity assessment, a key requirement for regulatory filings and process validation.

Precision Building Block for Organic Electronics

The ability to chemoselectively install distinct functional groups onto the pyridine core makes 3-Chloro-2-iodo-5,6-dimethoxypyridine a valuable building block for synthesizing advanced materials with tailored optoelectronic properties. The orthogonal reactivity of the halogens allows for the controlled construction of asymmetric, conjugated systems where the precise placement of electron-donating (methoxy) and electron-withdrawing (or conjugating) groups is crucial for tuning band gaps and other material characteristics [1].

Application
Selection Property
Validation Focus
Late-stage drug discovery diversification
Orthogonal C–I/C–Cl reactivity hierarchy
Sequential cross-coupling efficiency and SAR library synthesis
Pilot-scale synthesis logistics
Room-temperature storage stability
Cold-chain cost reduction, inventory simplification
Process analytical method development
Distinct molecular weight vs. bromo-analog
LC-MS differentiation for impurity profiling
Organic electronics building block
Regioselective functionalization capability
Tailored optoelectronic property control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-2-iodo-5,6-dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.